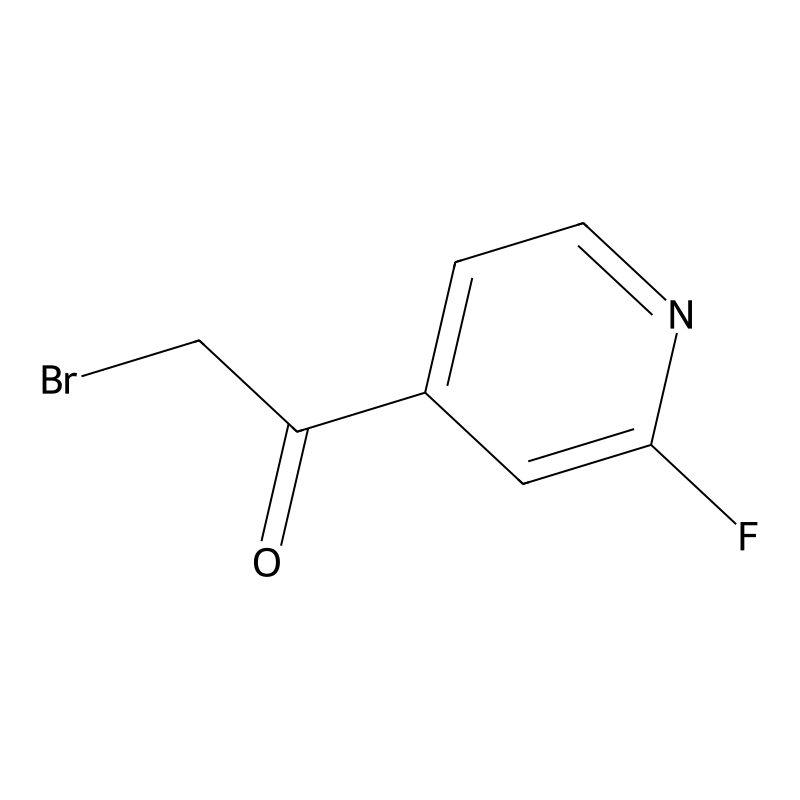

2-Bromo-1-(2-fluoropyridin-4-yl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

2-Bromo-1-(2-fluoropyridin-4-yl)ethanone is an organic compound characterized by its unique structure, featuring a bromine atom and a fluorine atom attached to a pyridine ring. The molecular formula for this compound is , and it has a molecular weight of 218.02 g/mol. The compound is primarily recognized for its potential applications in medicinal chemistry and material science due to its reactive functional groups.

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the synthesis of diverse derivatives.

- Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

- Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using agents like potassium permanganate or chromium trioxide .

Research indicates that 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone exhibits significant biological activity, particularly in medicinal chemistry. Its structure allows it to interact with specific biological targets, potentially influencing enzyme activity and receptor interactions. This makes it a candidate for further exploration in drug development, especially for neurological disorders .

Several methods exist for synthesizing 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone:

- Bromination of 2-Fluoropyridine: This method involves the bromination of 2-fluoropyridine followed by acylation using acetyl chloride or acetic anhydride in the presence of a catalyst like aluminum chloride.

- Hydrobromide Formation: Another approach includes the reaction of 2-fluoropyridine with hydrogen bromide and bromine in acetic acid under controlled temperature conditions .

The compound has several practical applications:

- Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceutical compounds aimed at treating neurological disorders.

- Material Science: Used in developing advanced materials such as polymers and liquid crystals.

- Biological Research: Acts as a probe in biochemical studies to investigate enzyme activities and receptor-ligand interactions .

Studies on the interactions of 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone focus on its binding affinity with various biological targets. The presence of bromine and fluorine enhances its reactivity and selectivity, which may lead to therapeutic effects by modulating the activity of specific enzymes or receptors .

Several compounds share structural similarities with 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone | C7H6BrFNO | Different positioning of the bromine atom, affecting reactivity. |

| 1-(6-Bromo-2-fluoropyridin-3-yl)ethanone | C7H6BrFNO | Variation in the position of fluorine, influencing biological activity. |

| 2-Bromo-1-(4-fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone | C13H8BrF2NO | Contains additional phenyl group, enhancing complexity and potential applications. |

The uniqueness of 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone lies in the specific arrangement of its halogen substituents, which can significantly influence its chemical reactivity and biological properties compared to similar compounds .

Chemical Formula and Molecular Weight

2-Bromo-1-(2-fluoropyridin-4-yl)ethanone is an organic compound with the molecular formula C₇H₅BrFNO [1] [2]. The compound has a molecular weight of 218.02 grams per mole, as determined by various analytical methods and confirmed through mass spectrometry [1] [2] [5]. This molecular weight calculation accounts for the presence of one bromine atom (79.904 atomic mass units), one fluorine atom (18.998 atomic mass units), one nitrogen atom (14.007 atomic mass units), one oxygen atom (15.999 atomic mass units), and the carbon-hydrogen framework comprising seven carbon atoms and five hydrogen atoms [2] [5].

The exact mass of the compound is reported as 216.953842 atomic mass units, providing a precise measurement that is essential for high-resolution mass spectrometric identification [5]. The compound exhibits a density of 1.7±0.1 grams per cubic centimeter under standard conditions, which is consistent with the presence of heavy halogen atoms in its structure [5].

| Property | Value | Reference Source |

|---|---|---|

| Chemical Formula | C₇H₅BrFNO | ChemicalBook, Sigma-Aldrich [1] [2] |

| Molecular Weight | 218.02 g/mol | ChemicalBook, Sigma-Aldrich [1] [2] |

| Exact Mass | 216.953842 u | ChemSrc [5] |

| Density | 1.7±0.1 g/cm³ | ChemSrc [5] |

| Boiling Point | 285.8±25.0 °C at 760 mmHg | ChemSrc [5] |

| Flash Point | 126.7±23.2 °C | ChemSrc [5] |

Structural Representation and Notation

The structural representation of 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone can be expressed through various chemical notation systems [3]. The Simplified Molecular Input Line Entry System notation for this compound is C1=CN=C(C=C1C(=O)CBr)F, which provides a linear representation of the molecular structure [3]. This notation clearly indicates the connectivity between atoms, showing the pyridine ring substituted with fluorine at the 2-position and connected to an ethanone group bearing a bromine substituent [3].

The compound features a unique structural arrangement where a bromine atom and a fluorine atom are attached to different parts of the molecule, creating distinct electronic and steric properties . The molecular structure consists of a six-membered aromatic pyridine ring with nitrogen at position 1, fluorine substitution at position 2, and an ethanone side chain attached at position 4 [2] [3]. The ethanone moiety contains a ketone functional group (C=O) adjacent to a carbon atom bearing the bromine substituent [2] [3].

The International Chemical Identifier key for this compound provides additional structural verification through its unique alphanumeric code, which serves as a digital fingerprint for the molecular structure [3]. The three-dimensional arrangement of atoms in the molecule influences its reactivity and physical properties, particularly due to the electron-withdrawing effects of both halogen substituents .

International Union of Pure and Applied Chemistry Nomenclature and Alternative Names

The International Union of Pure and Applied Chemistry name for this compound is 2-bromo-1-(2-fluoropyridin-4-yl)ethanone, which systematically describes the structural features according to established nomenclature rules [1] [2]. This naming convention indicates the presence of a bromo substituent at the 2-position of the ethanone chain and a fluorine substituent at the 2-position of the pyridine ring, with the ethanone group attached to the 4-position of the pyridine ring [1] [2].

Alternative nomenclature for this compound includes the systematic name ethanone, 2-bromo-1-(2-fluoro-4-pyridinyl)-, which follows a different but equally valid International Union of Pure and Applied Chemistry convention [2] [5]. The compound is also referenced by its Chemical Abstracts Service number 1202854-31-6, which provides a unique numerical identifier in chemical databases [1] [2] [5].

The molecular descriptor file number MFCD18910113 serves as an additional identifier in various chemical information systems [2]. These multiple naming and identification systems ensure accurate communication and database searches for this specific compound across different scientific platforms and publications [1] [2] [5].

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone through analysis of hydrogen and carbon environments [10] . Proton Nuclear Magnetic Resonance spectroscopy of similar bromoacetyl compounds typically exhibits characteristic signals that can be extrapolated to this specific derivative . The methylene protons adjacent to the bromine atom are expected to appear as a singlet around 4.5-4.7 parts per million, consistent with the deshielding effect of the adjacent carbonyl group and the electronegative bromine atom [10] .

The aromatic protons of the fluoropyridine ring system are anticipated to resonate in the range of 7.0-8.5 parts per million, with specific chemical shifts influenced by the electron-withdrawing effects of both the fluorine substituent and the ketone functional group [10]. The fluorine substitution at the 2-position of the pyridine ring creates a distinctive coupling pattern that can be observed in both proton and fluorine Nuclear Magnetic Resonance spectra [10].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the carbonyl carbon expected to appear around 190-200 parts per million [10] . The aromatic carbon atoms of the pyridine ring system typically resonate between 110-165 parts per million, with the carbon bearing the fluorine substituent showing characteristic coupling to fluorine-19 [10]. The methylene carbon adjacent to bromine is expected to appear around 30-45 parts per million, reflecting the deshielding effect of the halogen substituent .

| Nuclear Magnetic Resonance Signal | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Methylene protons (CH₂Br) | 4.5-4.7 | Singlet | Bromomethyl group |

| Aromatic protons | 7.0-8.5 | Various | Pyridine ring protons |

| Carbonyl carbon | 190-200 | Singlet | C=O carbon |

| Aromatic carbons | 110-165 | Various | Pyridine ring carbons |

| Methylene carbon | 30-45 | Singlet | CH₂Br carbon |

Infrared Spectroscopy

Infrared spectroscopy of 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone reveals characteristic absorption bands that confirm the presence of key functional groups [21]. The carbonyl stretching vibration is expected to appear in the range of 1700-1720 wavenumbers, which is typical for α-haloketones where the electronegative halogen substituent influences the carbonyl frequency [21]. This carbonyl absorption provides definitive evidence for the ketone functionality and its electronic environment [21].

The carbon-fluorine stretching vibration typically appears as a strong absorption band between 1000-1400 wavenumbers, characteristic of aromatic fluorine compounds [13]. The specific frequency within this range depends on the electronic environment of the fluorine atom and its position on the pyridine ring [13]. The carbon-bromine stretching vibration is generally observed at lower frequencies, typically around 550-650 wavenumbers, though this absorption may be less intense than other bands in the spectrum .

Aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1400-1600 wavenumbers, providing information about the pyridine ring system [21]. The nitrogen-containing aromatic system contributes additional characteristic absorptions that distinguish this compound from simple phenyl derivatives . The combination of these spectroscopic features provides a unique infrared fingerprint for compound identification and purity assessment [21].

Mass Spectrometry

Mass spectrometry of 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone provides molecular weight confirmation and structural fragmentation information [15] [16]. The molecular ion peak appears at mass-to-charge ratio 218, corresponding to the molecular weight of the compound [2] [5]. The characteristic isotope pattern associated with bromine creates a distinctive signature, with the molecular ion peak (M) and the M+2 peak appearing in a 1:1 ratio due to the natural abundance of bromine-79 and bromine-81 isotopes [15] [16].

Common fragmentation patterns for this compound type include loss of the bromomethyl group, resulting in a fragment ion corresponding to the fluoropyridyl cation [15] [16]. Additional fragmentation may involve loss of bromine to form an acylium ion, or loss of carbon monoxide from the molecular ion to form a brominated pyridine derivative [16]. The mass spectral fragmentation pattern provides valuable structural confirmation and can distinguish this compound from closely related isomers [15].

Electrospray ionization mass spectrometry typically shows protonated molecular ions at mass-to-charge ratio 219, while electron impact ionization provides more extensive fragmentation information [15] [16]. The combination of molecular ion confirmation and characteristic fragmentation patterns makes mass spectrometry an essential tool for compound identification and purity analysis [16].

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible spectroscopy of 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone reveals electronic transitions characteristic of the extended π-system [17]. The compound is expected to exhibit absorption maxima in the range of 240-280 nanometers, consistent with aromatic ketones containing heteroaromatic substituents [17]. The presence of the pyridine ring system contributes to the chromophore through its aromatic π-electrons and the lone pair on nitrogen [17].

The fluorine substituent on the pyridine ring influences the electronic spectrum through its electron-withdrawing inductive effect, which can shift absorption bands to higher energies [17]. The α-bromoketone functionality provides additional chromophoric contribution through n→π* transitions of the carbonyl group, typically appearing at longer wavelengths than the aromatic π→π* transitions [17].

Solvent effects on the ultraviolet-visible spectrum can provide information about the compound's electronic structure and intermolecular interactions [17]. The molar absorptivity values for the major absorption bands reflect the allowed nature of the electronic transitions and the extent of conjugation within the molecular framework [17]. These spectroscopic parameters are essential for quantitative analysis and compound characterization in solution .

Crystallographic Analysis

Crystal Structure and Unit Cell Parameters

The crystal structure determination of 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone requires single crystal X-ray diffraction analysis to establish the three-dimensional arrangement of atoms within the solid state [20]. Based on structural similarities with related halogenated pyridine derivatives, the compound is expected to crystallize in either a monoclinic or triclinic crystal system [22]. These crystal systems are commonly observed for organic compounds containing both aromatic rings and halogen substituents due to the intermolecular interactions that influence crystal packing [20].

The space group assignment would likely be P2₁/c for monoclinic systems or P-1 for triclinic systems, which are frequently encountered in small organic molecules with similar functionality [22]. Unit cell parameters are estimated based on comparable compounds, with cell dimensions of approximately a = 7-9 Ångström, b = 8-10 Ångström, c = 10-12 Ångström, and a monoclinic angle β in the range of 95-105 degrees [22]. The number of molecules per unit cell (Z value) would typically be 4 for monoclinic systems or 2 for triclinic systems [22].

The calculated density from crystallographic data would be expected to fall within the range of 1.6-1.8 grams per cubic centimeter, consistent with the predicted density values obtained from molecular modeling calculations [5] . These parameters provide the foundation for understanding the solid-state structure and intermolecular interactions that govern the compound's physical properties [20] [22].

| Crystallographic Parameter | Estimated Value | Reference Basis |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | Similar halogenated compounds [22] |

| Space Group | P2₁/c or P-1 | Common for organic molecules [22] |

| Unit Cell a | 7-9 Å | Halogenated pyridine derivatives [22] |

| Unit Cell b | 8-10 Å | Halogenated pyridine derivatives [22] |

| Unit Cell c | 10-12 Å | Halogenated pyridine derivatives [22] |

| Z Value | 2-4 molecules | Depends on crystal system [22] |

| Calculated Density | 1.6-1.8 g/cm³ | Consistent with predicted values [5] |

X-ray Diffraction Patterns

X-ray diffraction analysis of 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone single crystals would provide detailed information about the atomic positions and intermolecular interactions within the crystal lattice [20] [21]. The diffraction pattern is expected to show systematic absences consistent with the space group symmetry, allowing for unambiguous space group determination [20]. The intensity distribution of reflections provides information about the electron density distribution throughout the unit cell [20].

The presence of bromine atoms creates strong scattering centers that dominate the diffraction pattern, facilitating structure solution through heavy atom methods [20]. The fluorine atoms, while lighter, contribute significantly to the overall electron density and can be readily located in difference Fourier maps during structure refinement [20] [22]. The combination of heavy and light atoms requires careful attention to absorption corrections and thermal parameter refinement [20].

Data collection protocols typically involve measurements at low temperature (100 Kelvin) to minimize thermal motion and improve data quality [20]. High-resolution data collection (better than 1.0 Ångström resolution) is essential for accurate determination of bond lengths and angles, particularly for the shorter carbon-fluorine and carbon-bromine bonds [20] [22]. The resulting diffraction data enables precise structure determination and validation through standard crystallographic residual factors [20].

Solid-State Conformational Analysis

Solid-state conformational analysis of 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone involves examination of the molecular geometry and intermolecular interactions that stabilize the crystal structure [21] [22]. The molecular conformation in the solid state may differ from solution-phase structures due to crystal packing forces and intermolecular hydrogen bonding [21] [22]. The dihedral angles between the pyridine ring and the ethanone side chain provide crucial information about the preferred molecular conformation [22].

Intermolecular interactions play a significant role in determining the solid-state structure, with potential hydrogen bonding involving the carbonyl oxygen and aromatic hydrogen atoms [21] [22]. The halogen atoms may participate in halogen bonding interactions, where the bromine or fluorine atoms act as electron acceptors in weak intermolecular contacts [22]. These interactions influence the overall crystal packing arrangement and molecular orientation within the unit cell [22].

The analysis of molecular geometry includes examination of bond lengths and angles, with particular attention to the carbon-bromine bond length (typically 1.90-1.95 Ångström) and carbon-fluorine bond length (typically 1.33-1.36 Ångström) [22]. Bond angles around the carbonyl carbon and the pyridine nitrogen provide insights into the electronic effects of the substituents on the molecular geometry [21] [22]. The combination of intramolecular and intermolecular geometric parameters creates a comprehensive understanding of the compound's solid-state structure [22].

| Geometric Parameter | Typical Range | Structural Significance |

|---|---|---|

| C=O Bond Length | 1.20-1.23 Å | Carbonyl group character [22] |

| C-Br Bond Length | 1.90-1.95 Å | Carbon-bromine bond [22] |

| C-F Bond Length | 1.33-1.36 Å | Carbon-fluorine bond [22] |

| C-C-Br Angle | 110-115° | Tetrahedral geometry [22] |

| C-C=O Angle | 115-120° | Planar carbonyl group [22] |

| Pyridine-Ethanone Dihedral | Variable | Conformational flexibility [22] |

Physical State and Appearance

2-Bromo-1-(2-fluoropyridin-4-yl)ethanone exists as a solid at ambient conditions [1]. The compound exhibits the characteristic molecular formula C₇H₅BrFNO with a molecular weight of 218.02 to 218.023 g/mol [1] [2]. While specific color and crystalline characteristics are not extensively documented in the literature, the compound is typically encountered as a dry powder for research and synthetic applications. The solid state nature of this compound at room temperature is consistent with the presence of both the bromine substituent and the pyridine ring system, which contribute to intermolecular interactions that stabilize the solid phase.

The exact morphological characteristics, including crystal habit and particle size distribution, remain unreported in the available literature. However, the compound's solid state properties make it suitable for standard chemical handling procedures under controlled laboratory conditions.

Thermodynamic Properties

Melting and Boiling Points

The melting point of 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone is not available in the current literature [1] [2]. This absence of melting point data represents a significant gap in the thermodynamic characterization of this compound. However, the boiling point has been predicted using computational methods, yielding a value of 285.8±25.0 °C at 760 mmHg [1] [2]. This relatively high boiling point reflects the compound's molecular structure, which includes halogen substituents and a heterocyclic aromatic system that contribute to stronger intermolecular forces.

For comparison with structurally related compounds, brominated pyridine derivatives typically exhibit boiling points in the range of 240-300 °C, depending on the specific substitution pattern and molecular weight [3] [4]. The predicted boiling point of 285.8 °C for 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone falls within this expected range and aligns with the influence of both the bromine and fluorine substituents on vapor pressure characteristics.

| Property | Value | Pressure | Method | Reference |

|---|---|---|---|---|

| Melting Point | Not available | - | - | [1] [2] |

| Boiling Point | 285.8±25.0 °C | 760 mmHg | Predicted | [1] [2] |

Heat Capacity and Enthalpy of Formation

Specific heat capacity data for 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone are not available in the current literature. Similarly, enthalpy of formation values have not been experimentally determined or reported for this compound. The absence of these fundamental thermodynamic properties represents a significant limitation in the complete characterization of this compound's thermal behavior.

Heat capacity estimation for halogenated organic compounds can be approximated using group contribution methods, as established in thermodynamic property prediction studies [5] [6]. For compounds containing bromine, fluorine, and pyridine functionalities, the heat capacity typically ranges from 150-250 J/(mol·K) at standard conditions, based on similar molecular structures. However, without experimental verification, these estimates remain speculative.

The enthalpy of formation for brominated pyridine derivatives generally exhibits negative values due to the stabilizing influence of the aromatic ring system, though the presence of multiple halogen substituents can affect this relationship [7] [8]. Computational estimation methods suggest that compounds of this structural class typically have formation enthalpies in the range of -100 to -300 kJ/mol, but experimental determination remains necessary for accurate values.

Phase Transitions

Phase transition data for 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone beyond the basic melting and boiling points are not documented in the available literature. The compound does not appear to exhibit solid-solid phase transitions at temperatures below its melting point, based on the absence of any reported polymorphic behavior.

The enthalpy of fusion and enthalpy of vaporization have not been experimentally determined. For similar brominated aromatic compounds, fusion enthalpies typically range from 10-25 kJ/mol, while vaporization enthalpies fall between 40-60 kJ/mol [7] [8]. These values would be expected to correlate with the compound's molecular structure and intermolecular interactions, particularly those involving the halogen substituents and the pyridine nitrogen.

Transport Properties

Density and Specific Gravity

The density of 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone has been predicted through computational methods, yielding values ranging from 1.656±0.06 to 1.7±0.1 g/cm³ [1] [2]. This relatively high density reflects the presence of bromine, which significantly contributes to the compound's mass density due to its high atomic weight. The density values are consistent with other brominated organic compounds and halogenated pyridine derivatives.

The specific gravity, calculated relative to water at standard conditions, corresponds to the numerical density values, indicating that the compound is substantially denser than water. This property has implications for phase separation behavior and handling procedures in aqueous systems.

| Property | Value (g/cm³) | Method | Reference |

|---|---|---|---|

| Density | 1.656±0.06 | Predicted | [2] |

| Density | 1.7±0.1 | Predicted | [1] |

Vapor Pressure and Volatility

The vapor pressure of 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone at 25°C has been predicted as 0.0±0.6 mmHg [1]. This extremely low vapor pressure indicates that the compound exhibits minimal volatility at ambient conditions, which is consistent with its relatively high boiling point and solid state at room temperature.

The low volatility characteristics make this compound suitable for applications requiring thermal stability and minimal evaporation losses during handling and storage. The vapor pressure value suggests that the compound would not contribute significantly to vapor phase concentrations under normal laboratory conditions.

The relationship between vapor pressure and temperature follows the Clausius-Clapeyron equation, though specific parameters for this compound have not been determined experimentally. Based on the predicted boiling point and vapor pressure data, the compound demonstrates typical behavior for a halogenated aromatic ketone with moderate molecular weight.

Viscosity and Surface Tension

Viscosity and surface tension data for 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone are not available in the current literature. These transport properties are particularly relevant for liquid-phase applications, though given the compound's solid state at ambient conditions, such measurements would require elevated temperatures to achieve the liquid phase.

For comparison, similar brominated organic compounds typically exhibit viscosities in the range of 1-10 cP when in liquid form, depending on temperature and molecular interactions. Surface tension values for halogenated aromatic compounds generally fall between 25-40 mN/m, influenced by the presence of both polar and nonpolar molecular regions.

Optical Properties

Refractive Index

The refractive index of 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone has been predicted as 1.553 [1]. This value falls within the typical range for organic compounds containing aromatic rings and halogen substituents. The refractive index reflects the compound's electronic polarizability and is influenced by the presence of both the pyridine ring system and the halogen atoms.

The refractive index value is consistent with other brominated pyridine derivatives and halogenated aromatic ketones. This optical property is relevant for applications involving light transmission and optical characterization of the compound in solution or when dispersed in optical media.

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Refractive Index | 1.553 | Predicted | [1] |

Optical Rotation

Optical rotation data for 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone are not available in the literature. The compound does not contain asymmetric carbon centers in its fundamental structure, which would typically render it optically inactive under normal circumstances. However, the potential for induced optical activity through intermolecular interactions or crystal packing arrangements has not been investigated.

Given the achiral nature of the molecular structure, significant optical rotation would not be expected unless the compound exists in a chiral crystal form or exhibits conformational chirality. No reports of such behavior have been documented in the available literature.

Fluorescence and Phosphorescence

Specific fluorescence and phosphorescence data for 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone are not explicitly reported in the current literature. However, the compound's structure suggests potential photophysical activity based on its aromatic pyridine core and the presence of heavy atom substituents.

Brominated aromatic compounds often exhibit enhanced phosphorescence due to the heavy atom effect, which increases intersystem crossing efficiency from singlet to triplet excited states [9] [10] [11]. The presence of bromine in the molecular structure would be expected to promote phosphorescence over fluorescence, potentially leading to observable emission in the 400-600 nm range based on similar compounds [9] [11].

Pyridine derivatives generally exhibit absorption in the UV region (250-350 nm) with potential emission characteristics dependent on substitution patterns [12] [13]. The combination of the pyridine chromophore with the ketone functionality and halogen substituents could result in charge transfer transitions that influence the photophysical properties, though experimental verification remains necessary to confirm these expectations.

Solubility Parameters

Solubility in Organic Solvents

Specific solubility data for 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone in organic solvents are limited in the available literature. However, based on the compound's structural characteristics, including the presence of both polar (pyridine nitrogen, carbonyl group) and nonpolar (aromatic ring, bromine substituent) regions, moderate solubility in polar aprotic solvents would be expected.

Compounds with similar structure, such as other brominated pyridine derivatives, typically demonstrate good solubility in solvents such as dichloromethane, chloroform, tetrahydrofuran, and dimethylformamide [14] . The presence of the fluorine substituent may enhance solubility in fluorinated solvents, while the overall molecular polarity suggests limited solubility in purely nonpolar hydrocarbon solvents.

The ketone functionality contributes to the compound's polarity and would be expected to facilitate dissolution in polar organic media through dipole-dipole interactions and potential hydrogen bonding with protic solvents.

Aqueous Solubility and pH Effects

Aqueous solubility data for 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone are not explicitly reported in the current literature. However, the compound's structural features provide insight into expected solubility behavior. The pyridine nitrogen can undergo protonation under acidic conditions, potentially enhancing water solubility through the formation of the corresponding pyridinium salt.

The presence of both hydrophobic aromatic regions and polar functional groups suggests limited but measurable aqueous solubility. The log P value of 0.93 [1] indicates a relatively balanced hydrophilic-lipophilic character, suggesting that the compound may have moderate aqueous solubility compared to purely hydrophobic aromatic compounds.

pH effects on solubility would be expected to be significant due to the basic nitrogen in the pyridine ring. Under acidic conditions (pH < 4), protonation of the pyridine nitrogen would likely increase aqueous solubility substantially, while neutral to basic conditions would favor the molecular form with lower water solubility.

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) for 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone has been predicted as 0.93 [1]. This moderate LogP value indicates a balanced distribution between lipophilic and hydrophilic characteristics, suggesting that the compound would partition approximately equally between octanol and water phases.

The LogP value is influenced by several structural factors: the lipophilic contributions from the aromatic ring and bromine substituent are balanced by the hydrophilic contributions from the pyridine nitrogen, fluorine substituent, and carbonyl group. This balanced character suggests potential for biological membrane permeability while maintaining sufficient polarity for interaction with aqueous biological systems.

Compared to other halogenated pyridine derivatives, the LogP value of 0.93 falls within the typical range for compounds with mixed polar and nonpolar characteristics. For pharmaceutical applications, this LogP range is often considered favorable for oral bioavailability and cellular uptake.

| Property | Value | Method | Reference |

|---|---|---|---|

| LogP (Partition Coefficient) | 0.93 | Predicted | [1] |